molecular formula C19H16N2O B15063667 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-77-9

3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B15063667
CAS No.: 918645-77-9
M. Wt: 288.3 g/mol
InChI Key: JPTKQMDRHOYEDG-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with methyl acrylate in the presence of a base, followed by cyclization to form the desired quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Another heterocyclic compound with similar structural features.

    3,4-Dihydro-2-methoxy-2H-pyran: A related compound with a different heterocyclic ring system.

Uniqueness

3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific quinoline-based structure, which imparts distinct chemical and biological properties

Properties

CAS No.

918645-77-9

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C19H16N2O/c1-13-10-15-7-3-5-9-18(15)21(19(13)22)16-11-14-6-2-4-8-17(14)20-12-16/h2-9,11-13H,10H2,1H3

InChI Key

JPTKQMDRHOYEDG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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